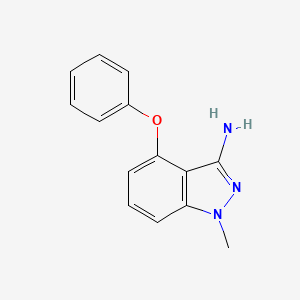

1-Methyl-4-phenoxy-1H-indazol-3-amine

Vue d'ensemble

Description

1-Methyl-4-phenoxy-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives, including this compound, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Méthodes De Préparation

The synthesis of 1-Methyl-4-phenoxy-1H-indazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenoxyaniline and 1-methyl-1H-indazole-3-carboxylic acid.

Reaction Conditions: The key steps involve the formation of the indazole ring and subsequent functionalization.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Analyse Des Réactions Chimiques

1-Methyl-4-phenoxy-1H-indazol-3-amine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Cancer Therapy

The compound exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase (JNK). JNK is implicated in various cellular processes, including apoptosis and inflammation, making it a target for therapeutic interventions in diseases such as cancer. Research shows that 1-Methyl-4-phenoxy-1H-indazol-3-amine inhibits cell proliferation in several cancer cell lines, including K562 cells, with varying degrees of potency depending on structural modifications .

Case Study: Antitumor Activity

A study evaluated the inhibitory activities of various indazole derivatives against human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). Among these, this compound demonstrated promising results with an IC50 value indicating effective inhibition of cancer cell growth .

| Cell Line | IC50 Value (µM) | Selectivity for Normal Cells |

|---|---|---|

| K562 | 5.15 | HEK-293: 33.2 |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

Kinase Inhibition

The compound's structural features allow it to selectively inhibit JNK while exhibiting minimal off-target effects. Molecular docking studies suggest effective binding to JNK, indicating its potential as a selective inhibitor and guiding further modifications to enhance efficacy and selectivity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Variations in substituents on the indazole ring can significantly influence its potency against different cancer cell lines. For example, specific substitutions at the C-5 position have been shown to enhance or reduce inhibitory activity .

Potential Applications Beyond Cancer Therapy

While primarily studied for its anticancer properties, this compound may also have potential applications in other areas:

Material Science

Indazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their interesting photophysical properties. However, specific research on 1-Methyl-4-phenoxy-1H-indazol-3-amines' application in material science remains limited.

Other Therapeutic Areas

The compound's ability to modulate kinase activity suggests potential uses in treating other diseases associated with dysregulated kinase signaling pathways. Ongoing research may reveal additional therapeutic targets beyond oncology .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

1-Methyl-4-phenoxy-1H-indazol-3-amine can be compared with other indazole derivatives:

Activité Biologique

1-Methyl-4-phenoxy-1H-indazol-3-amine is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a phenoxy group at the 4-position and a methyl group at the 1-position of the indazole ring. This structure is critical for its biological activity, influencing its interaction with various molecular targets.

Antitumor Activity

In vitro Studies

Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay has been employed to evaluate its cytotoxicity. Notably, the compound demonstrated an IC value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent antitumor activity .

Comparison with Other Compounds

The following table summarizes the IC values of this compound and related compounds against different cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | K562 (CML) | 5.15 |

| Compound 6o | K562 (CML) | 5.15 |

| Compound 6o | HEK-293 (normal) | 33.2 |

| FGFR1 inhibitor derivative | N/A | 15.0 nM |

The selectivity for normal cells (HEK-293) suggests a potentially favorable therapeutic window for this compound .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve several key pathways:

- Inhibition of Apoptosis Regulators : The compound has been shown to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .

- Kinase Inhibition : Indazole derivatives are known for their ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.

Structure-Activity Relationships (SAR)

A study focused on the SAR of indazole derivatives revealed that modifications at specific positions significantly influence biological activity. For instance:

- Substituents at the C-5 position of indazole were found to affect inhibitory potency against K562 cells.

The presence of para-fluorine substituents was critical for maintaining antitumor activity, while other modifications led to decreased efficacy .

Case Studies

Several case studies have explored the biological activity of indazole derivatives, including:

- Compound Development : A series of indazole derivatives were synthesized and evaluated for their antitumor properties, leading to the identification of several promising candidates with enhanced activity compared to existing therapies.

- Clinical Relevance : The structural features contributing to the biological activity of these compounds highlight their potential as scaffolds for developing new anticancer agents.

Propriétés

IUPAC Name |

1-methyl-4-phenoxyindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPMLQRWYBBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649969 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-07-4 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.